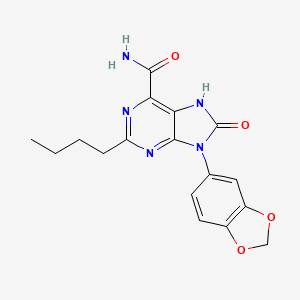

9-(2H-1,3-benzodioxol-5-yl)-2-butyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

This purine-derived compound features a 1,3-benzodioxole moiety at position 9, a butyl chain at position 2, and a carboxamide group at position 6. The 8-oxo group introduces a ketone functionality, contributing to the molecule’s electronic properties.

Properties

IUPAC Name |

9-(1,3-benzodioxol-5-yl)-2-butyl-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O4/c1-2-3-4-12-19-13(15(18)23)14-16(20-12)22(17(24)21-14)9-5-6-10-11(7-9)26-8-25-10/h5-7H,2-4,8H2,1H3,(H2,18,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYJPGGQLZFXSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC4=C(C=C3)OCO4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2H-1,3-benzodioxol-5-yl)-2-butyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a Claisen-Schmidt condensation reaction between piperonal and an appropriate ketone in the presence of a base such as potassium hydroxide (KOH) in ethanol.

Attachment of the Butyl Chain: The butyl chain can be introduced through an alkylation reaction using butyl bromide and a suitable base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).

Formation of the Purine Core: The purine core can be synthesized through a series of cyclization reactions starting from guanine or its derivatives.

Coupling of the Benzodioxole and Purine Moieties: The final step involves coupling the benzodioxole moiety with the purine core through an amide bond formation using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol, LiAlH4 in ether.

Substitution: Thiols or amines in the presence of a base like NaOH or KOH.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of thioethers or amides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-(2H-1,3-benzodioxol-5-yl)-2-butyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound has been shown to interact with heat shock protein HSP 90-alpha, which plays a crucial role in protein folding and stabilization.

Pathways Involved: By inhibiting HSP 90-alpha, the compound can disrupt the function of various client proteins involved in cell growth and survival, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at Position 2

Target Compound : 2-Butyl Group

- Structure : Linear alkyl chain (C₄H₉).

- Properties : Lipophilic, enhances blood-brain barrier penetration but reduces aqueous solubility.

- Synthetic Route : Likely introduced via alkylation or nucleophilic substitution.

Analog 1 : 9-(2H-1,3-Benzodioxol-5-yl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (G417-0446)

- Structure : 3-Methylphenyl (C₇H₇) at position 2.

- Properties :

- Molecular Weight: 389.37 g/mol (C₂₀H₁₅N₅O₄).

- Increased aromaticity enables π-π stacking with protein targets.

- Moderate solubility due to planar aromatic group.

Analog 2 : 9-(2H-1,3-Benzodioxol-5-yl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

- Structure : Polar 2-hydroxy-3-methoxyphenyl at position 2.

- Properties: Molecular Weight: ~435.39 g/mol (estimated C₂₁H₁₇N₅O₆). Hydroxyl and methoxy groups enhance hydrogen bonding and solubility. Potential for oxidative metabolism due to electron-rich substituents.

Molecular Weight and Solubility Trends

Key Observations :

- The butyl-substituted compound has the highest molecular weight but lowest solubility due to its aliphatic chain.

- Aryl substituents (e.g., 3-methylphenyl) balance lipophilicity and solubility, making them versatile for diverse targets.

- Polar groups (e.g., hydroxy, methoxy) improve solubility but may limit CNS penetration.

Biological Activity

The compound 9-(2H-1,3-benzodioxol-5-yl)-2-butyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 288.30 g/mol. The structure features a purine base with a benzodioxole moiety, which may contribute to its biological activity.

Antioxidant Activity

Studies have indicated that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of the benzodioxole group is often associated with enhanced radical scavenging activity, which may protect cells from oxidative stress.

Anticancer Properties

Recent investigations have highlighted the potential of this compound in cancer therapy. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways related to cell survival and death, particularly through the inhibition of anti-apoptotic proteins.

Anti-inflammatory Effects

Research has shown that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease, where excessive inflammation contributes to disease pathology.

The biological effects of This compound are believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Modulation of Signaling Pathways : It appears to influence pathways like NF-kB and MAPK, which are crucial for cellular responses to stress and inflammation.

- Interaction with Receptors : Potential interactions with specific receptors involved in apoptosis and cell cycle regulation have been suggested.

Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating significant potency against cancer cells.

Study 2: Anti-inflammatory Response

In an animal model of induced inflammation, administration of the compound significantly reduced swelling and pain compared to control groups. Histological analyses showed decreased infiltration of inflammatory cells in treated tissues.

Data Tables

| Biological Activity | IC50 Value (µM) | Mechanism |

|---|---|---|

| Cancer Cell Proliferation Inhibition | 15 | Apoptosis Induction |

| Anti-inflammatory Effect | Not specified | Cytokine Inhibition |

| Study | Findings |

|---|---|

| Study 1 | Significant reduction in cell viability in breast cancer cells |

| Study 2 | Decreased inflammation in animal models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.